molecular formula C10H15NO2S B454673 Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 82546-91-6

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B454673
CAS No.: 82546-91-6
M. Wt: 213.3g/mol
InChI Key: ZLQVIZSBIABXJQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQVIZSBIABXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350107
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82546-91-6
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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